molecular formula C8H11O6- B14449005 (2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate CAS No. 76318-58-6

(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate

Cat. No.: B14449005
CAS No.: 76318-58-6
M. Wt: 203.17 g/mol
InChI Key: HHAVCMHPQDURJV-LURJTMIESA-M
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Description

(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate is an organic compound with a complex structure that includes an acetyloxy group, an ethoxy group, and a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate typically involves esterification reactions. One common method is the reaction of (2S)-2-hydroxy-4-ethoxy-4-oxobutanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology, which allows for precise control over reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.

    Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: (2S)-2-hydroxy-4-ethoxy-4-oxobutanoic acid and acetic acid.

    Oxidation: (2S)-2-(Acetyloxy)-4-oxo-4-oxobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can be hydrolyzed to release acetic acid, which may then participate in various biochemical pathways. The ethoxy group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(Acetyloxy)(phenyl)ethanoic acid
  • (2S)-2-(Acetyloxy)-4-methoxy-4-oxobutanoate
  • (2S)-2-(Acetyloxy)-4-propoxy-4-oxobutanoate

Uniqueness

(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

76318-58-6

Molecular Formula

C8H11O6-

Molecular Weight

203.17 g/mol

IUPAC Name

(2S)-2-acetyloxy-4-ethoxy-4-oxobutanoate

InChI

InChI=1S/C8H12O6/c1-3-13-7(10)4-6(8(11)12)14-5(2)9/h6H,3-4H2,1-2H3,(H,11,12)/p-1/t6-/m0/s1

InChI Key

HHAVCMHPQDURJV-LURJTMIESA-M

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)[O-])OC(=O)C

Canonical SMILES

CCOC(=O)CC(C(=O)[O-])OC(=O)C

Origin of Product

United States

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